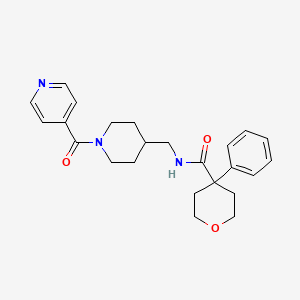

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

4-phenyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c28-22(20-6-12-25-13-7-20)27-14-8-19(9-15-27)18-26-23(29)24(10-16-30-17-11-24)21-4-2-1-3-5-21/h1-7,12-13,19H,8-11,14-18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUQOOJVFHCJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyran ring, a piperidine moiety, and an isonicotinoyl group. Its unique structure may influence its biological activity by interacting with various molecular targets.

Preliminary studies suggest that this compound may interact with neurotransmitter systems and other cellular pathways. The exact molecular targets remain under investigation, but it is hypothesized that the compound could modulate receptor activity or enzyme functions, potentially influencing signaling pathways involved in inflammation and cell proliferation.

Antiproliferative Effects

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds within the same class have shown IC50 values in the nanomolar range against acute myeloid leukemia (AML) cells, suggesting a strong potential for cancer therapy .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Studies on related compounds have demonstrated their ability to reduce levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in activated macrophages . This suggests that this compound could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Activity

In a study involving xenograft models, compounds structurally related to this compound demonstrated substantial tumor regression at doses significantly lower than traditional chemotherapeutics . This highlights the compound's potential as an effective anticancer agent with a favorable safety profile.

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of similar compounds in RAW 264.7 macrophage cell lines. The results indicated that these compounds significantly decreased pro-inflammatory cytokines and NO production, showcasing their potential as therapeutic agents for inflammatory conditions .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Core Scaffold Similarities : All compounds share a tetrahydro-2H-pyran core, often substituted with aromatic groups (phenyl, naphthyl) to enhance hydrophobic interactions.

Bioisosteric Replacements: The isonicotinoyl group in the target compound is replaced with naphthalenyl or phenylthio groups in analogues, altering target affinity and selectivity .

Impact on Activity : N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide shows potent IDO1 inhibition (IC₅₀: 9.8 μM) and selectivity over TDO2, suggesting that bulkier aromatic groups improve IDO1 binding .

Metabolic and Pharmacokinetic Profiles

- Microsomal Stability : The analogue (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide exhibits moderate metabolic stability in human liver microsomes (t₁/₂ > 30 min), indicating that piperidine-linked naphthalene groups may reduce oxidative metabolism compared to pyridine-based derivatives .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those described for compound 12 in , involving reductive amination or carboxamide coupling, with yields ranging from 14% to 78% depending on steric hindrance .

Patent Landscape and Structural Variations

highlights patented derivatives with trifluoromethylphenyl-piperazine substitutions on the tetrahydro-2H-pyran core.

Methodological Considerations in Structural Comparison

- Graph-Based vs. Bit-Vector Methods : emphasizes that graph-theoretical comparisons (e.g., assessing piperidine-pyran connectivity) are more biochemically meaningful than bit-vector methods for evaluating functional group contributions to activity .

- Lumping Strategies : ’s lumping approach justifies grouping tetrahydro-2H-pyran carboxamides with similar substituents (e.g., phenyl, naphthyl) for predictive modeling of physicochemical properties .

Q & A

Basic: What are the established synthetic routes for N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives and isonicotinoyl chloride. A common approach includes:

Piperidine functionalization : Alkylation of 4-(aminomethyl)piperidine with isonicotinoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the isonicotinoyl-piperidine intermediate .

Tetrahydro-2H-pyran coupling : Reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with the above intermediate using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Purification :

- Intermediate isolation via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Final product recrystallization from ethanol/water mixtures.

- Characterization by -NMR, -NMR, and HPLC (≥98% purity criteria) .

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:

Key techniques include:

Spectroscopic Analysis :

- -NMR (400 MHz, DMSO-): Peaks at δ 8.5–8.7 ppm (pyridyl protons), δ 3.5–4.2 ppm (piperidine and tetrahydropyran methylene groups) .

- HRMS (ESI+): Calculated for [M+H]: 394.2125; Observed: 394.2122 .

Single-Crystal X-ray Diffraction : Monoclinic crystal system (space group ), with lattice parameters , confirming stereochemistry .

Advanced: How can researchers design experiments to evaluate this compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

In Vitro Assays :

- CYP450 Inhibition : Incubate with human liver microsomes and monitor metabolite formation via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis using -labeled compound to calculate unbound fraction .

In Vivo Studies :

- Bioavailability : Administer orally and intravenously to rodents; quantify plasma levels via LC-MS.

- Tissue Distribution : Radiolabel the compound and perform autoradiography .

Data Interpretation : Use compartmental modeling (e.g., NONMEM) to estimate , , and AUC .

Advanced: What thermal stability data exist for this compound, and how do they inform storage conditions?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Endothermic peak at 218°C (melting point) with no decomposition below 200°C .

- Thermogravimetric Analysis (TGA) : Mass loss <1% up to 150°C, indicating stability under ambient storage .

Recommendations : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the carboxamide group .

Advanced: How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer:

Re-evaluate Computational Models :

- Adjust force field parameters (e.g., AMBER vs. CHARMM) for molecular docking to better reflect piperidine ring flexibility .

Experimental Validation :

- Perform isothermal titration calorimetry (ITC) to measure binding affinity if discrepancies arise between predicted and observed IC values .

- Test enantiomers separately if racemic mixtures were used initially .

Advanced: What strategies optimize the synthesis yield of this compound while minimizing byproducts?

Methodological Answer:

Reaction Optimization :

- Use microwave-assisted synthesis (100°C, 30 min) to accelerate coupling steps and reduce side reactions .

- Replace EDC with DMT-MM for higher carboxamide coupling efficiency in aqueous media .

Byproduct Mitigation :

- Add molecular sieves to absorb water during amide bond formation.

- Employ flow chemistry for precise control of reaction kinetics .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

Crystal Growth Issues :

- Problem : Low solubility in common solvents.

Solution : Use vapor diffusion with acetonitrile/water mixtures .

Data Refinement Challenges :

- Problem : High -factor (>0.05) due to disordered piperidine rings.

Solution : Apply SHELXL restraints to bond lengths and angles .

Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.